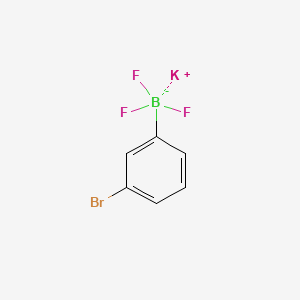

Potassium (3-bromophenyl)trifluoroborate

描述

属性

IUPAC Name |

potassium;(3-bromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYRVJZTADCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635525 | |

| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374564-34-8 | |

| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Bromophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium 3 Bromophenyl Trifluoroborate

Direct Synthesis Approaches

Direct synthesis methods aim to create aryltrifluoroborates in a streamlined process, often from simple aromatic precursors without the need to isolate intermediate boronic acids or esters. A prominent example is the one-pot synthesis involving iridium-catalyzed C-H borylation of arenes. organic-chemistry.orgnih.gov

This process begins with the Ir-catalyzed borylation of an arene, such as bromobenzene, using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction forms an arylboronic ester intermediate (a pinacol (B44631) boronate). nih.gov Crucially, this intermediate is not isolated. Instead, potassium hydrogen fluoride (B91410) (KHF₂) is added directly to the reaction mixture. The KHF₂ displaces the pinacol group from the boronic ester, yielding the desired potassium aryltrifluoroborate salt. organic-chemistry.orgacs.org This one-pot sequence is highly efficient and tolerant of various functional groups, avoiding the need for pre-halogenated arenes or the use of organometallic reagents like Grignard or organolithium compounds. organic-chemistry.orgorganic-chemistry.org The regioselectivity of the initial C-H borylation is typically governed by steric factors, favoring the least hindered positions on the aromatic ring. nih.gov

Table 1: One-Pot Ir-Catalyzed Borylation and Conversion to Aryltrifluoroborate

| Arene Substrate | Borylation Reagent | Catalyst System | Second Step Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| Benzene | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | KHF₂ | Potassium phenyltrifluoroborate | organic-chemistry.org |

| Bromobenzene | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | KHF₂ | Potassium (bromophenyl)trifluoroborates (isomer mixture) | organic-chemistry.org |

| Anisole | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | KHF₂ | Potassium (methoxyphenyl)trifluoroborates (isomer mixture) | organic-chemistry.org |

Conversion from Boronic Acids and Boronate Esters, including Pinacol Esters

The most established and widely used method for preparing potassium (3-bromophenyl)trifluoroborate involves the conversion of its corresponding boronic acid or a boronate ester. nih.gov Organotrifluoroborates prepared this way exhibit enhanced stability compared to their boronic acid precursors, being air- and moisture-stable crystalline solids that can be stored indefinitely. acs.org

The standard procedure involves treating the boronic acid, such as 3-bromophenylboronic acid, with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). bristol.ac.ukpitt.edu The reaction is typically performed in a solvent like methanol (B129727) or acetone. The trifluoroborate salt precipitates from the solution and can be purified by recrystallization. unimelb.edu.au

Similarly, boronate esters, particularly pinacol esters, can be converted to trifluoroborates under similar conditions. nih.govresearchgate.net The reaction with KHF₂ facilitates the cleavage of the boronate ester and the formation of the more stable trifluoroborate salt. An improved protocol involves the azeotropic removal of the pinacol byproduct with aqueous methanol, which drives the reaction to completion and allows for the isolation of the trifluoroborate salt in high purity and quantitative yield, irrespective of its physical state (e.g., oil or solid). bristol.ac.uk

Table 2: Synthesis of Potassium Aryltrifluoroborates from Boronic Acids/Esters

| Starting Material | Reagent | Solvent | Key Condition | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromophenylboronic acid | KHF₂ (aq) | Methanol | Stirring at room temp. | High | nih.gov |

| Phenylboronic acid pinacol ester | KHF₂ (aq) | Methanol | Azeotropic removal of pinacol | >95% | bristol.ac.uk |

| N-Boc-piperidin-4-yl)phenyl)boronic acid pinacol ester | KHF₂ (aq) | Methanol | Repeated dissolution-evaporation cycles | High | researchgate.net |

| Allylboronic acid N-methyliminodiacetic acid (MIDA) ester | KHF₂ (aq) | Methanol | Stirring at room temp. for 1h | 62% | unimelb.edu.au |

Nucleophilic Substitution Routes to Alkyltrifluoroborates

While this compound is an aryl derivative, a distinct synthetic route exists for preparing functionalized alkyltrifluoroborates via nucleophilic substitution. organic-chemistry.orgorganic-chemistry.org This method utilizes potassium halomethyltrifluoroborates (e.g., K[BrCH₂BF₃] or K[ICH₂BF₃]) as electrophilic precursors. acs.org

These halomethyltrifluoroborates are themselves synthesized from dihalomethanes, an organolithium reagent (like n-BuLi), and a trialkyl borate (B1201080), followed by quenching with KHF₂. organic-chemistry.orgorganic-chemistry.org Once formed, the halide on the potassium halomethyltrifluoroborate can be displaced by a variety of nucleophiles. acs.org This Sɴ2 reaction allows for the introduction of diverse functional groups. nih.gov Nucleophiles such as primary and secondary amines, alkoxides, and thiolates have been successfully employed to generate a wide array of functionalized potassium alkyltrifluoroborates. acs.orgnih.gov

Table 3: Nucleophilic Substitution with Potassium Halomethyltrifluoroborates

| Electrophile | Nucleophile | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| K[BrCH₂BF₃] | Various Alkoxides (e.g., NaOBn) | Alkoxymethyltrifluoroborate | Excellent | nih.gov |

| K[BrCH₂BF₃] | Alkyl/Aryl Lithium Reagents | Substituted Alkyltrifluoroborate | Good | acs.org |

| K[BrCH₂BF₃] | Primary/Secondary Amines | Aminomethyltrifluoroborate | 88-98% | acs.org |

| K[BrCH₂BF₃] | Sodium Azide (NaN₃) | Azidomethyltrifluoroborate | 94-98% | nih.gov |

Decarboxylative Borylation Approaches

Modern synthetic strategies have introduced methods to convert abundant and structurally diverse carboxylic acids into valuable organoboron compounds. nih.govprinceton.edu Decarboxylative borylation allows for the synthesis of arylboronic esters directly from aryl carboxylic acids, which can then be converted to the corresponding trifluoroborates. nih.govacs.org

These reactions are typically transition-metal-catalyzed. For instance, nickel-catalyzed protocols can achieve the decarbonylative borylation of aroyl fluorides (generated in situ from carboxylic acids) with diboron reagents. nih.govacs.orgorganic-chemistry.org This approach exhibits broad substrate scope and high functional group tolerance. researchgate.net

Alternatively, copper-catalyzed methods have been developed that utilize photoinduced ligand-to-metal charge transfer (LMCT). nih.govacs.org This process converts (hetero)aryl carboxylic acids into aryl radicals under mild, near-UV irradiation, which then react with a diboron reagent to form the boronic ester. nih.govprinceton.edu This method is notable for not requiring pre-functionalization of the carboxylic acid. acs.orgelsevierpure.com The resulting boronic esters from either method can be readily converted to potassium aryltrifluoroborates using standard KHF₂ treatment. nih.gov

Table 4: Decarboxylative Borylation of Aryl Carboxylic Acid Derivatives

| Starting Material | Catalyst System | Borylation Reagent | Key Feature | Intermediate Product | Reference |

|---|---|---|---|---|---|

| (Hetero)aryl Acid Fluoride | Nickel(II) complex | B₂(nep)₂ or B₂(pin)₂ | Base-free, decarbonylative | Aryl Boronate Ester | nih.govacs.org |

| (Hetero)aryl Carboxylic Acid | Copper(I) salt | B₂(pin)₂ | Photoredox/LMCT, mild conditions | Aryl Boronate Ester | nih.govacs.org |

| Alkyl Carboxylic Acid (as Redox-Active Ester) | Copper(II) acetate | B₂(pin)₂ | Rapid, operationally simple | Alkyl Boronate Ester | elsevierpure.comnih.gov |

Reactivity and Transformative Potential of Potassium 3 Bromophenyl Trifluoroborate

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. Potassium organotrifluoroborates have emerged as valuable coupling partners in these reactions due to their stability, ease of handling, and reactivity.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling of potassium aryltrifluoroborates with aryl or vinyl halides and triflates is a widely employed transformation for the synthesis of biaryls and substituted styrenes. The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Substrate Scope with Aryl Halides and Triflates

In general, the Suzuki-Miyaura coupling of potassium aryltrifluoroborates demonstrates broad substrate scope with respect to the electrophilic coupling partner. Both electron-rich and electron-poor aryl halides (chlorides, bromides, and iodides) and triflates can participate in the reaction. organic-chemistry.orgresearchgate.net The reactivity of the halide typically follows the order I > Br > Cl, with specialized catalyst systems often required for the less reactive aryl chlorides. While specific examples for Potassium (3-bromophenyl)trifluoroborate are not available, it would be expected to couple with a range of aryl and heteroaryl halides.

Functional Group Tolerance in Coupling Partners

A significant advantage of the Suzuki-Miyaura coupling is its high degree of functional group tolerance. Reactions involving potassium organotrifluoroborates are known to be compatible with a wide array of functional groups on both coupling partners. researchgate.netacs.org These can include esters, ketones, aldehydes, nitriles, and nitro groups. organic-chemistry.orgnih.govnih.gov This tolerance obviates the need for extensive use of protecting groups, streamlining synthetic routes. For this compound, it is anticipated that its coupling reactions would also exhibit broad functional group compatibility.

Ligand and Base Optimization for Enhanced Reactivity and Selectivity

The choice of ligand and base is critical for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of potassium aryltrifluoroborates. Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. A variety of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich biaryl phosphines like SPhos and XPhos, have been successfully employed. organic-chemistry.orgnih.gov The selection of the optimal ligand often depends on the specific substrates being coupled.

A base is required to activate the potassium trifluoroborate for transmetalation. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. organic-chemistry.orgnih.govorganic-chemistry.org Cesium carbonate is frequently found to be highly effective in promoting the coupling of organotrifluoroborates. organic-chemistry.org The optimization of the ligand and base combination is an empirical process aimed at maximizing the yield and minimizing side reactions.

Stereospecificity in Alkenyl Trifluoroborate Analogs

The Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates is known to proceed with a high degree of stereospecificity. acs.orgorganic-chemistry.orgacs.org This means that the stereochemistry of the double bond in the alkenyltrifluoroborate is retained in the coupled product. For example, the coupling of a (Z)-alkenyltrifluoroborate with an alkenyl bromide will predominantly yield the (Z)-configured diene. This stereochemical fidelity is a significant feature of the reaction, allowing for the synthesis of stereodefined alkenes and dienes. acs.org While this compound is an aryltrifluoroborate, this principle of stereospecificity is a key feature of its alkenyl counterparts.

Comparison with Other Boron Reagents (e.g., Boronic Acids, Boronate Esters) in Suzuki-Miyaura Coupling

Potassium organotrifluoroborates offer several advantages over other commonly used boron reagents like boronic acids and boronate esters. They are generally crystalline, air- and moisture-stable solids that are easy to handle and store. organic-chemistry.org In contrast, boronic acids can be prone to dehydration to form cyclic boroxines and can undergo protodeboronation, particularly under basic conditions. Boronate esters, while more stable than boronic acids, are often liquids or low-melting solids and can be less reactive. The trifluoroborate salts serve as a protected form of the boronic acid, slowly releasing the active boron species under the reaction conditions. This can sometimes lead to cleaner reactions and higher yields by minimizing side reactions associated with high concentrations of the boronic acid.

Other Reaction Types and Transformations

Beyond its role in cross-coupling, the unique structure of this compound allows for other valuable chemical transformations.

The carbon-boron bond within the trifluoroborate group can be converted into other functional groups, a process known as functional group interconversion. whiterose.ac.uk This transformation significantly enhances the synthetic value of organotrifluoroborates, allowing them to serve as synthons for various functionalities beyond a simple aryl group. researchgate.net

One of the most common transformations is the oxidation of the carbon-boron bond to a hydroxyl group, effectively converting an aryltrifluoroborate into a phenol. whiterose.ac.uk This process typically involves an oxidizing agent like hydrogen peroxide under basic conditions. The tetracoordinate nature of the trifluoroborate protects the C-B bond from many reagents, allowing for manipulations elsewhere in the molecule before the final conversion step. nih.gov This stability means the trifluoroborate can be carried through multiple synthetic steps before being unmasked as a different functional group. researchgate.net

The reactivity of this compound is not limited to the trifluoroborate moiety. The carbon-bromine bond provides a site for alternative functionalization, creating a bimetallic linchpin for sequential reactions. nih.gov It has been demonstrated that aryl bromides bearing a potassium trifluoroborate group can undergo lithium-halogen exchange at low temperatures using an alkyllithium reagent like n-BuLi. nih.gov

This process generates a reactive aryllithium species while leaving the trifluoroborate group intact. This lithiated intermediate can then be trapped with various electrophiles. For example, reaction with aldehydes or ketones as electrophilic partners affords the corresponding secondary or tertiary alcohols in good to excellent yields (64-94%). This method provides a powerful strategy for increasing molecular complexity in a convergent manner by allowing for selective functionalization at two distinct reactive centers within the same molecule. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Potassium (4-methoxyphenyl)trifluoroborate |

| Potassium (2-benzofuranyl)trifluoroborate |

| Potassium (4-pyridinyl)trifluoroborate |

| Potassium (2-methylphenyl)trifluoroborate |

| 1-Bromo-3-phenylpropane |

| 1-Iodohexane |

| 1-Bromo-4-fluorobutane |

| 1-Chlorohexane |

| Nickel(II) chloride bis(tricyclohexylphosphine) |

| Bathophenanthroline (B157979) |

| Bis(1,5-cyclooctadiene)nickel(0) |

| L-prolinol |

| Copper(II) triflate |

Mechanistic Investigations into Reactions Involving Potassium 3 Bromophenyl Trifluoroborate

Hydrolysis Mechanism of Organotrifluoroborates and Boronic Acid Release Kinetics

The generally accepted mechanism for the participation of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions involves their initial hydrolysis to the corresponding boronic acid. nih.govchem-station.com This "slow release" strategy is beneficial as it maintains a low concentration of the reactive boronic acid in the reaction mixture, which can help to minimize side reactions such as protodeboronation and oxidative homocoupling. x-mol.comresearchgate.netacs.org The rate of this hydrolysis is a critical factor and is influenced by several variables, including the electronic nature of the organic substituent, the presence of acids or bases, and the reaction conditions. x-mol.comacs.orged.ac.uk

Studies have revealed that the hydrolysis of potassium organotrifluoroborates (RBF₃K) can proceed through two primary mechanistic pathways: an acid-catalyzed pathway and a direct fluoride (B91410) dissociation pathway. ed.ac.uk For many aryltrifluoroborates, including those with electron-neutral or moderately electron-withdrawing substituents like the 3-bromophenyl group, the acid-catalyzed pathway is predominant under the basic conditions typically employed in Suzuki-Miyaura reactions. x-mol.comresearchgate.netacs.org This seemingly paradoxical situation, where a reaction under basic conditions is catalyzed by acid, arises from the partial phase-splitting of common solvent systems like THF/H₂O in the presence of a base such as cesium carbonate, leading to a lower pH in the bulk reaction medium. x-mol.comacs.org

The rate of hydrolysis can vary dramatically depending on the substituent on the phenyl ring. Organotrifluoroborates can be broadly categorized into three classes based on their hydrolytic half-lives under standard Suzuki-Miyaura conditions. ed.ac.uk

| Class | Hydrolytic Half-life (t₀.₅) | Predominant Hydrolysis Pathway | Implications for Suzuki-Miyaura Coupling |

|---|---|---|---|

| I | ≤ 1 hour | Direct Dissociation | Fast release of boronic acid, potentially leading to side reactions. |

| II | 1–24 hours | Acid-Catalyzed | Controlled, slow release of boronic acid, ideal for minimizing side reactions. |

| III | > 24 hours | Very Slow Hydrolysis | May involve direct transmetalation of the trifluoroborate or require forcing conditions for hydrolysis. |

Potassium (3-bromophenyl)trifluoroborate would be expected to fall into Class II, exhibiting a controlled release of 3-bromophenylboronic acid under typical cross-coupling conditions. The kinetics of this release are pseudo-first-order and are sensitive to the reaction environment, including the surface area of the reaction vessel, which can act as a fluorophile and drive the hydrolysis equilibrium forward. u-tokyo.ac.jp

Transmetalation Pathways in Catalytic Cycles (e.g., Suzuki-Miyaura)

The transmetalation step is the pivotal event in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center. illinois.eduyoutube.com For reactions involving this compound, the active boron species in the transmetalation step is generally considered to be the 3-bromophenylboronic acid, formed via in situ hydrolysis. chem-station.comnih.gov

The catalytic cycle can be summarized as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organic halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The organic group from the boronic acid replaces the halide on the palladium complex. This step is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com

While the hydrolysis-first pathway is widely accepted, for organotrifluoroborates that hydrolyze very slowly (Class III), a direct transmetalation pathway may be operative. ed.ac.uk However, for most aryltrifluoroborates like this compound, the formation of the boronic acid is a prerequisite for efficient transmetalation. nih.gov The precise mechanism of the transfer of the organic group from boron to palladium has been a subject of extensive debate, with evidence pointing towards the involvement of a palladium hydroxo complex reacting with the boronic acid or the formation of a boronate species. nih.govdeepdyve.com

In some cases, additives can be used to facilitate the transmetalation of less reactive organoboron reagents. For instance, silver(I) compounds have been shown to accelerate the cross-coupling of weakly nucleophilic potassium aryltrifluoroborates. nih.gov The proposed role of the silver(I) species is to act as a halide scavenger, generating a more electrophilic palladium cation that is more susceptible to transmetalation. nih.gov

Role of Ligands and Bases in Influencing Reaction Mechanisms

Both ligands and bases play crucial roles in modulating the efficiency and outcome of Suzuki-Miyaura reactions involving this compound. Their influence extends to multiple stages of the catalytic cycle, including the hydrolysis of the trifluoroborate, the activation of the palladium catalyst, and the transmetalation step.

Bases are essential for several reasons:

Hydrolysis: As discussed, the base influences the pH of the medium, which in turn affects the rate of hydrolysis of the organotrifluoroborate to the active boronic acid. x-mol.comacs.org

Transmetalation: The base activates the boronic acid for transmetalation by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). deepdyve.comresearchgate.net This increases the rate of transfer of the organic group to the palladium center.

Catalyst Activation: The base is also involved in the formation of the active palladium(0) species from the palladium(II) precatalyst and in the generation of palladium hydroxo complexes that are key intermediates in some proposed transmetalation pathways. researchgate.net

The choice and amount of base can therefore be used to control the selectivity of the reaction when competing boronic acids are present. deepdyve.com

Ligands coordinated to the palladium center are critical in stabilizing the catalyst, influencing its reactivity, and preventing catalyst decomposition. The electronic and steric properties of the ligand can impact both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.gov For cross-coupling reactions involving organotrifluoroborates, the choice of ligand is often crucial for achieving high yields and turnover numbers. nih.govorganic-chemistry.org For example, bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition of aryl chlorides and stabilize the catalytically active monoligated palladium species. researchgate.net

| Component | Role in the Reaction Mechanism | Examples |

|---|---|---|

| Bases | - Modulates hydrolysis rate of RBF₃K.

| Cs₂CO₃, K₂CO₃, K₃PO₄, Et₃N |

| Ligands | - Stabilizes the Pd catalyst.

| PPh₃, P(t-Bu)₃, dppf, RuPhos, SPhos, XPhos |

The interplay between the substrate, base, and ligand is therefore a key consideration in designing efficient Suzuki-Miyaura cross-coupling reactions with this compound.

Catalytic Systems and Ligand Design for Potassium 3 Bromophenyl Trifluoroborate Transformations

Palladium-Based Catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf), PdCl₂(AtaPhos)₂)

Palladium-based catalysts are extensively used for carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. Potassium (3-bromophenyl)trifluoroborate serves as a competent coupling partner in these transformations.

Pd(OAc)₂ (Palladium(II) Acetate): As a versatile and commonly used palladium precursor, Pd(OAc)₂ is often employed in ligandless or ligand-assisted Suzuki-Miyaura reactions. rsc.org In the context of potassium aryltrifluoroborates, Pd(OAc)₂ can effectively catalyze their cross-coupling with various organic halides. nih.govsemanticscholar.org The in situ reduction of Pd(II) to the catalytically active Pd(0) species is a key step in the catalytic cycle. rsc.org The efficiency of Pd(OAc)₂-catalyzed reactions can be influenced by the choice of base, solvent, and the presence of additives. researchgate.net For instance, a simple and highly efficient protocol for the Pd/C-catalyzed ligand-free Suzuki-Miyaura reaction of potassium aryltrifluoroborates has been developed, where oxygen was found to play a positive role in the cross-coupling reaction. rhhz.net

PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride): This catalyst, featuring a bulky and electron-rich ferrocene-based diphosphine ligand, is renowned for its high activity and stability in a wide range of cross-coupling reactions. commonorganicchemistry.comrsc.org PdCl₂(dppf) is particularly effective in the Suzuki-Miyaura cross-coupling of potassium alkynyltrifluoroborates with aryl halides. nih.gov The dppf ligand facilitates the reductive elimination step and helps to stabilize the palladium center, often leading to higher yields and better functional group tolerance. nih.gov In a study focused on the synthesis of tacrine (B349632) analogues, Pd(dppf)Cl₂·CH₂Cl₂ was successfully used as a common catalytic system for various cross-coupling reactions, including Suzuki-Miyaura, starting from halogenated or borylated residues. rsc.orgnih.gov

PdCl₂(AtaPhos)₂: While specific examples detailing the use of PdCl₂(AtaPhos)₂ with this compound are not prevalent in the provided search results, catalysts bearing bulky, electron-rich phosphine (B1218219) ligands like AtaPhos are designed to enhance the efficiency of cross-coupling reactions. These types of ligands are known to promote the oxidative addition of aryl halides and facilitate the transmetalation and reductive elimination steps of the catalytic cycle.

| Catalyst | Key Features | Typical Applications with Aryltrifluoroborates |

|---|---|---|

| Pd(OAc)₂ | Versatile Pd(II) precursor, often used in ligandless systems. | Suzuki-Miyaura cross-coupling reactions. nih.govsemanticscholar.org |

| PdCl₂(dppf) | Stable and highly active catalyst with a bulky, electron-rich ligand. | Suzuki-Miyaura and other cross-coupling reactions requiring high stability and activity. nih.govnih.gov |

| PdCl₂(AtaPhos)₂ | Features a bulky, electron-rich phosphine ligand to enhance catalytic activity. | Designed for challenging cross-coupling reactions. |

Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. They have proven to be particularly successful for C(sp²)–C(sp³) bond formation in Suzuki-Miyaura reactions. A method for the nickel-catalyzed cross-coupling of unactivated alkyl halides with potassium aryl- and heteroaryltrifluoroborates has been developed, tolerating a variety of functional groups on both coupling partners. nih.gov This approach allows for the chemoselective reactivity of C(sp³)–Br bonds in the presence of C(sp²)–Br bonds. nih.gov The use of ligands such as bathophenanthroline (B157979) and L-prolinol has been shown to be effective for the coupling of alkyl bromides, iodides, and chlorides with aryl- and heteroaryltrifluoroborates. nih.gov Furthermore, nickel-catalyzed cross-coupling of bromodifluoromethylphosphonates with arylboron reagents has been achieved using a 1,10-phenanthroline-type ligand. researchgate.net

Copper-Based Catalysts

Copper-based catalysts offer a more economical option for certain cross-coupling reactions. Copper-catalyzed cross-coupling of diaryl ditellurides with potassium aryltrifluoroborate salts has been reported to produce unsymmetrical diaryl tellurides in good to excellent yields. researchgate.net This reaction is typically performed using a catalytic amount of Cu(OAc)₂ with a bipyridine ligand in a DMSO/H₂O solvent system under an air atmosphere. researchgate.net The reaction is general for diaryl ditellurides and potassium aryltrifluoroborate salts bearing a range of substituents. researchgate.net While direct copper-catalyzed C-C bond formation with this compound is less common than palladium or nickel catalysis, copper can play a crucial role as a co-catalyst in certain transformations. researchgate.net

Organic Photoredox Catalysts in Radical Processes

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds via radical pathways. nih.govdntb.gov.ua Potassium trifluoroborates, including aryltrifluoroborates, can serve as radical precursors under oxidative conditions. nih.govresearchgate.net Organic photocatalysts can mediate the radical-radical coupling of benzylic potassium trifluoroborate salts with acyl azolium triflates, which are persistent radical precursors. nih.gov This metal-free approach allows for the formation of tertiary alcohols, which can be subsequently converted to substituted ketones. nih.gov The reaction proceeds through a photomediated redox-neutral process, enabling radical-radical coupling in the absence of a metal. researchgate.net

Chiral Catalysis for Asymmetric Transformations

The development of chiral catalytic systems for asymmetric transformations of organoboron compounds is a significant area of research. While specific examples focused solely on this compound are limited, the principles of asymmetric catalysis can be applied to this substrate. Chiral ligands in combination with transition metals can induce enantioselectivity in cross-coupling reactions. For instance, the use of chiral N,N'-dioxide/Indium(III) complexes has been shown to accomplish highly enantioselective allylation/lactonization cascades of enone diesters with potassium allyltrifluoroborates. researchgate.net Asymmetric homologation of boronic acids using BINOL derivatives as catalysts has been used to produce chiral trifluoromethyl-containing boronic acid derivatives with high yields and excellent enantioselectivity. nih.gov These approaches highlight the potential for developing catalytic asymmetric methods for the functionalization of this compound to generate chiral molecules. nih.govmdpi.comru.nl

| Catalytic System | Key Features | Application in Transformations of Potassium Organotrifluoroborates |

|---|---|---|

| Nickel-Based Catalysts | Cost-effective alternative to palladium, effective for C(sp²)–C(sp³) coupling. | Cross-coupling of alkyl halides with aryl- and heteroaryltrifluoroborates. nih.gov |

| Copper-Based Catalysts | Economical, used as a primary catalyst or co-catalyst. | Cross-coupling of diaryl ditellurides with aryltrifluoroborates. researchgate.net |

| Organic Photoredox Catalysts | Metal-free, proceeds via radical pathways. | Radical-radical coupling of benzylic trifluoroborates with acyl azoliums. nih.gov |

| Chiral Catalysis | Enables the synthesis of chiral molecules. | Asymmetric allylation and homologation of organoboron compounds. researchgate.netnih.gov |

Applications in Complex Chemical Synthesis and Medicinal Chemistry

Construction of Carbon-Carbon Bonds in Polyfunctionalized Molecules

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Potassium (3-bromophenyl)trifluoroborate is an exemplary coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for creating C-C bonds. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

The key advantage of using potassium organotrifluoroborates, such as the (3-bromophenyl) derivative, is their exceptional compatibility with a diverse array of functional groups. nih.govnih.gov Unlike many highly reactive organometallic reagents that require stringent protection-deprotection strategies when used with sensitive molecules, organotrifluoroborates can be employed directly in polyfunctionalized systems. nih.gov This includes substrates containing esters, ketones, nitriles, and nitro groups. organic-chemistry.org

In a typical Suzuki-Miyaura coupling, the trifluoroborate group of this compound acts as the nucleophilic partner. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step of the catalytic cycle. The presence of the bromine atom on the phenyl ring provides an additional reactive site, allowing for sequential or orthogonal coupling strategies to build even more complex structures. This dual functionality makes it a valuable building block for creating biaryl and poly-aryl systems, which are common motifs in many complex molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Organoboron Reagent | This compound | Nucleophilic aryl source |

| Coupling Partner | Aryl Halide (e.g., R-Cl, R-Br) or Triflate (R-OTf) | Electrophilic partner |

| Catalyst | Pd(OAc)₂ / PdCl₂(dppf)·CH₂Cl₂ | Facilitates the cross-coupling cycle |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the palladium catalyst |

| Base | K₂CO₃, Cs₂CO₃ | Promotes the transmetalation step |

| Solvent System | Toluene/H₂O, THF/H₂O | Provides the medium for the reaction |

Synthesis of Biologically Active Compounds and Precursors

The robust nature of the Suzuki-Miyaura reaction using potassium organotrifluoroborates has made it a vital tool in medicinal chemistry for the synthesis of biologically active compounds and their precursors. nih.govresearchgate.net The ability to forge C-C bonds under mild conditions that tolerate sensitive functional groups is critical for the late-stage functionalization of complex drug candidates. nih.gov

This compound serves as a key building block for introducing the 3-bromophenyl moiety into larger molecules. This structural unit is present in numerous compounds investigated for biological activity. For example, the synthesis of substituted purines, an important class of biologically active compounds, has been achieved through cross-coupling reactions with potassium alkyltrifluoroborates. nih.gov Similarly, this compound can be used to construct complex scaffolds for drug discovery programs, enabling the rapid generation of libraries of related compounds for biological screening. orgsyn.orgchemrxiv.org The development of methods for synthesizing aminomethylated arenes using reagents like potassium Boc-protected aminomethyltrifluoroborate further highlights the modularity of this chemistry in building drug-like molecules. organic-chemistry.org

Radiochemical Labeling Applications (e.g., Radioiodination)

In nuclear medicine, molecules labeled with positron-emitting or gamma-emitting radionuclides are used as tracers for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). acs.orgnih.gov Potassium aryltrifluoroborates are valuable precursors for the synthesis of these radiolabeled molecules, particularly for radioiodination.

The carbon-boron bond in this compound can be cleaved and replaced with an isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) in a process known as iododeboronation. tennessee.eduresearchgate.net This transformation provides a direct and efficient method for introducing a radioiodine atom onto an aromatic ring with high specific activity. The reaction is typically achieved under mild oxidative conditions, for instance, by using sodium iodide in combination with an oxidizing agent or a catalyst system. tennessee.eduresearchgate.net

This method is advantageous because the stable, non-radioactive trifluoroborate precursor can be synthesized and purified on a large scale. The radiolabeling step can then be performed shortly before use, which is crucial given the short half-lives of many medical radioisotopes. nih.gov The resulting radioiodinated 3-bromo-benzene derivatives can be incorporated into larger biomolecules to serve as imaging agents for studying biological processes or diagnosing diseases. acs.orgnih.govresearchgate.net

Table 2: General Conditions for Iododeboronation of Aryltrifluoroborates

| Reagent System | Conditions | Application |

|---|---|---|

| NaI / Oxidant (e.g., Chloramine-T, Peracetic acid) | Aqueous or mixed solvent, Room Temperature | Synthesis of radioiodinated compounds |

| FeCl₃ / NaI | Acetonitrile, 80°C | Efficient iododemetallation |

| Cesium triiodide (CsI₃) | DMF/Water, 80°C | Iododeboronation of activated aryl systems |

Challenges, Limitations, and Future Research Directions

Addressing Reaction Selectivity and Efficiency Challenges

Despite the broad utility of potassium aryltrifluoroborates, achieving high selectivity and efficiency can be challenging under certain conditions. A significant issue is the regioselectivity when using substituted substrates, which can lead to the formation of undesired side products. For instance, reactions involving ortho-substituted aryltrifluoroborates have been found to be less efficient compared to their meta- and para-substituted counterparts.

Another efficiency challenge lies in the stoichiometry of the reactions. In many protocols, a relatively large excess of the potassium organotrifluoroborate salt and a Lewis acid promoter, such as BF₃•OEt₂, is required to drive the reaction to completion. This not only affects the atom economy but can also complicate product purification. Furthermore, even modestly electron-deficient aryltrifluoroborates have demonstrated poor reactivity in certain cross-coupling reactions, limiting their application for synthesizing specific classes of compounds. Similarly, nitrogen-containing heteroaryltrifluoroborates often fail to give the desired products, with deprotection of the acetal (B89532) being the major competing reaction pathway.

For secondary alkyltrifluoroborates, the primary challenges are rooted in the key steps of the catalytic cycle. The transmetalation step is often slower and more difficult for secondary organoboron derivatives compared to other organic moieties. Moreover, the subsequent reductive elimination step faces competition from β-hydride elimination, which can lead to unwanted byproducts and lower yields of the desired cross-coupled product. researchgate.netnih.gov

| Challenge Area | Specific Limitation | Affected Substrates/Reactions |

|---|---|---|

| Regioselectivity | Erosion of regiochemistry leading to side products | Highly substituted substrates |

| Stoichiometry | Requirement for a large excess of the borate (B1201080) salt and promoter | Various cross-coupling reactions |

| Substrate Reactivity | Poor reactivity or failure to react | Electron-deficient aryltrifluoroborates, nitrogen-containing heteroaryltrifluoroborates |

| Catalytic Cycle Hurdles | Slow transmetalation and competing β-hydride elimination | Secondary alkyltrifluoroborates |

Development of Greener Synthetic Pathways and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For potassium organotrifluoroborates, a key advancement has been the development of synthetic methods that avoid toxic and cumbersome reagents. Historically, some preparations relied on organostannanes, which are atom-inefficient and generate toxic byproducts. researchgate.net Newer methods, such as the direct nucleophilic substitution of potassium halomethyltrifluoroborates, offer a more sustainable alternative. researchgate.netnih.gov

The development of one-pot synthesis procedures also contributes to greener methodologies by reducing the number of intermediate purification steps, thereby saving solvents and energy. researchgate.net Furthermore, the use of water as a solvent or co-solvent in cross-coupling reactions is a significant step towards sustainability. upenn.edu Research into electrochemical synthesis of potassium aryltrifluoroborates presents a promising avenue, offering mild reaction conditions at room temperature and avoiding the need for expensive and toxic metal catalysts often used in traditional methods.

Future research will likely focus on expanding these sustainable practices. This includes the use of visible-light-induced photocatalysis, which aligns with green chemistry principles by avoiding harsh conditions and toxic reagents. The development of catalytic systems that operate efficiently in benign solvents, or even solvent-free conditions, remains a major goal. Reducing energy consumption, for example through microwave-assisted synthesis or continuous manufacturing processes, is another area of active investigation. nih.govresearchgate.net

Expansion of Substrate Scope and Reaction Diversity

A major driving force in the field is the continuous expansion of the types of molecules that can be synthesized using potassium (3-bromophenyl)trifluoroborate and related compounds. Research has successfully broadened the scope of coupling partners beyond traditional aryl bromides to include the more abundant and less expensive aryl chlorides. researchgate.net The methodology has proven effective for both electron-rich and electron-poor aryl halides, tolerating a wide variety of functional groups such as aldehydes, ketones, esters, and nitriles. researchgate.netchem-station.com

The scope has also been extended to include heteroaryl halides, with successful couplings reported for oxygen- and sulfur-containing systems, as well as various pyridine, quinoline, and indole (B1671886) derivatives. researchgate.netresearchgate.net Additionally, protocols for coupling with alkenyl bromides have been developed, providing access to substituted alkenes. bangor.ac.uk

Beyond the well-established Suzuki-Miyaura reaction, the reaction diversity of organotrifluoroborates is growing. New transformations are being explored, such as:

Palladium-catalyzed fluorocarbonylation to synthesize acyl fluorides. nih.gov

Rhodium-catalyzed 1,2-additions of chiral secondary and tertiary potassium alkyltrifluoroborates to aldehydes. researchgate.net

Late-stage chemoselective cross-coupling of arenes bearing pre-functionalized potassium acyltrifluoroborates (KATs), allowing for rapid diversification of complex molecules.

These advancements demonstrate the ongoing effort to move beyond simple C-C bond formation and utilize the unique properties of organotrifluoroborates for a wider range of chemical transformations.

| Electrophile Class | Examples of Coupling Partners | Key Features/Advantages |

|---|---|---|

| Aryl Halides | Aryl chlorides, bromides, and triflates (electron-rich and -poor) | Use of more economical aryl chlorides; high functional group tolerance |

| Heteroaryl Halides | 3-Bromopyridines, quinoline, isoquinoline, protected indoles | Access to important heterocyclic motifs |

| Alkenyl Halides | Alkenyl bromides | Synthesis of substituted dienes and styrenes |

| Specialized Reagents | Arenediazonium salts, aroyl chlorides | Alternative electrophiles for specific transformations |

Advanced Mechanistic Understanding and Predictive Modeling for Novel Transformations

A deeper understanding of reaction mechanisms is crucial for overcoming existing limitations and rationally designing new, more efficient catalytic systems. For reactions involving potassium organotrifluoroborates, mechanistic studies have provided key insights. For example, it is proposed that in the presence of a Lewis acid like BF₃•OEt₂, the potassium organotrifluoroborate is converted to a more reactive organodifluoroborane intermediate, which then participates in the catalytic cycle. It is also understood that in protic solvents, trifluoroborates can hydrolyze to form boronic acids, which are the active species in the Suzuki-Miyaura coupling. This slow-release mechanism can help suppress side reactions like homocoupling.

Computational chemistry, particularly Density Functional Theory (DFT) studies, has become an invaluable tool for elucidating complex reaction pathways, transition states, and the roles of ligands and solvents. researchgate.net These studies help to explain observed reactivity and selectivity, such as the challenges associated with β-hydride elimination in the coupling of secondary alkyltrifluoroborates. researchgate.net

A significant frontier is the development of predictive models to forecast reaction outcomes. A notable advancement in this area is the discovery of a strong correlation between the solvolysis rate of organotrifluoroborates in water and the pKa of the corresponding carboxylic acid. This relationship (pk(B-F) vs. pKa) provides a predictive tool that can be valuable in designing Suzuki-Miyaura reactions and other applications. Future research will likely focus on developing more sophisticated computational models that can predict not only reactivity but also selectivity for a given substrate and catalyst system. Integrating machine learning with experimental and computational data could lead to powerful predictive tools, accelerating the discovery of novel transformations and optimizing reaction conditions for challenging substrates.

常见问题

Q. What are the established synthetic routes for preparing potassium (3-bromophenyl)trifluoroborate, and what methodological considerations are critical?

this compound is typically synthesized via SN2 displacement of bromomethyltrifluoroborate precursors with aryl nucleophiles. Key steps include:

- Precursor optimization : Scaling reactions to produce 100 g batches of intermediates, as demonstrated for potassium bromomethyltrifluoroborate (Table 1 in ).

- Purification challenges : Low solubility of alkoxymethyltrifluoroborates in organic solvents (e.g., acetone) necessitates continuous Soxhlet extraction to isolate products in high yields.

- Alternative routes involve coupling 3-bromo-substituted aryl halides with boron reagents like B₂Pin₂ under palladium catalysis.

Q. How does this compound compare to aryl boronic acids in Suzuki-Miyaura coupling reactions?

Unlike boronic acids, trifluoroborates:

- Exhibit enhanced stability against protodeboronation, reducing side-product formation (e.g., <2% vs. 2–40% in boronic acids) .

- Require aqueous solvent systems (e.g., THF/water) and KF additives to activate transmetalation via hydrolysis to boronic acid intermediates .

- Demonstrate slower hydrolysis rates, enabling better control over reaction kinetics in biphasic systems .

Advanced Research Questions

Q. What solvent and base combinations optimize the reactivity of this compound in cross-coupling reactions?

- Solvent systems : Biphasic toluene/water mixtures result in incomplete reactions (55% protodeboronation), while THF/water (10:1) achieves >95% coupling yields .

- Base selection : Cs₂CO₃ or K₂CO₃ (3 equiv.) fully hydrolyze trifluoroborates to boronate intermediates, whereas KOH (6 equiv.) accelerates protodeboronation at elevated temperatures .

- Fluoride role : Endogenous fluoride from trifluoroborate hydrolysis stabilizes palladium catalysts and suppresses oxidative addition side reactions .

Q. How do solvation and hydrolysis kinetics influence the stability of potassium trifluoroborates in aqueous environments?

- Solvation studies : Hydration clusters (e.g., [C₅H₉BF₃O₂]⁻·nH₂O) form in water, with computational models (B3LYP/6-311++G) predicting optimal hydration at n = 3–5 water molecules .

- Hydrolysis rates : Hydrolysis to boronic acids is base-dependent, with NMR studies showing time-averaged equilibria between trifluoroborate, boronic acid, and boronate species .

Q. What strategies mitigate low solubility of potassium trifluoroborates during purification?

- Continuous Soxhlet extraction : Efficiently separates inorganic byproducts (e.g., KBr) from poorly soluble trifluoroborates by cycling hot solvents (e.g., acetone).

- Crystallization additives : Co-solvents like diethyl ether or hexanes enhance crystal formation in polar aprotic media.

Q. What mechanistic insights explain the superior performance of trifluoroborates over iodonium salts in aryl transfer reactions?

- Trifluoroborates resist benzyne formation , a common side reaction in iodonium zwitterions, due to stronger I⁺···BF₃⁻ ionic interactions (QTAIM analysis).

- The trifluoroborate group enables dual functionality: aryl transfer and subsequent BF₃⁻-directed functionalization (e.g., fluorination).

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。